2-(3-Methylphenyl)ethene-1-sulfonyl chloride
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Overview
Description
2-(3-Methylphenyl)ethene-1-sulfonyl chloride is an organic compound with the molecular formula C9H9ClO2S. . This compound is characterized by the presence of a sulfonyl chloride group attached to an ethene chain, which is further substituted with a 3-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)ethene-1-sulfonyl chloride typically involves the reaction of 3-methylphenyl ethene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{3-Methylphenyl ethene} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenyl)ethene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, leading to the formation of substituted products.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, resulting in the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl2, Br2) and acids (e.g., H2SO4).
Nucleophilic Substitution: Reagents such as amines and alcohols are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted aromatic compounds.
Nucleophilic Substitution: Sulfonamide or sulfonate derivatives.
Oxidation and Reduction: Various oxidized or reduced sulfur-containing compounds.
Scientific Research Applications
2-(3-Methylphenyl)ethene-1-sulfonyl chloride has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(3-Methylphenyl)ethene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can undergo nucleophilic attack, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)ethene-1-sulfonyl chloride: Similar structure but with a different position of the methyl group on the aromatic ring.
2-(2-Methylphenyl)ethene-1-sulfonyl chloride: Another positional isomer with the methyl group at the ortho position.
2-Phenylethene-1-sulfonyl chloride: Lacks the methyl group, providing a simpler structure.
Uniqueness
2-(3-Methylphenyl)ethene-1-sulfonyl chloride is unique due to the specific positioning of the methyl group, which can influence its reactivity and the types of products formed in chemical reactions. This positional effect can be leveraged in synthetic chemistry to achieve selective transformations .
Properties
Molecular Formula |
C9H9ClO2S |
---|---|
Molecular Weight |
216.68 g/mol |
IUPAC Name |
(E)-2-(3-methylphenyl)ethenesulfonyl chloride |
InChI |
InChI=1S/C9H9ClO2S/c1-8-3-2-4-9(7-8)5-6-13(10,11)12/h2-7H,1H3/b6-5+ |
InChI Key |
NYKABIRJQVVNMF-AATRIKPKSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/S(=O)(=O)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)C=CS(=O)(=O)Cl |
Origin of Product |
United States |
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